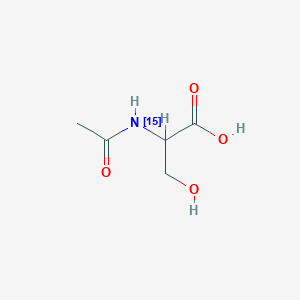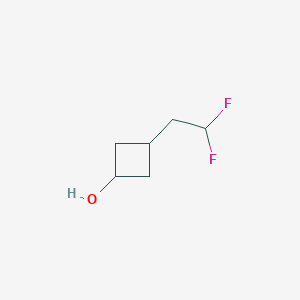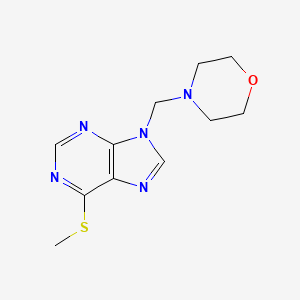
2-(6-Methyl-3,4-dihydroquinolin-1(2H)-yl)acetic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(6-Methyl-3,4-dihydroquinolin-1(2H)-yl)acetic acid is a chemical compound that belongs to the class of quinoline derivatives. Quinoline derivatives are known for their diverse biological activities and are often used in medicinal chemistry for the development of pharmaceuticals.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(6-Methyl-3,4-dihydroquinolin-1(2H)-yl)acetic acid typically involves the following steps:
Formation of the Quinoline Ring: This can be achieved through various methods such as the Skraup synthesis, Doebner-Miller reaction, or Friedländer synthesis.
Introduction of the Methyl Group: The methyl group can be introduced via alkylation reactions using methylating agents like methyl iodide.
Formation of the Acetic Acid Moiety: This can be done through carboxylation reactions or by using acetic acid derivatives.
Industrial Production Methods
Industrial production methods would likely involve optimizing the above synthetic routes for large-scale production, focusing on yield, purity, and cost-effectiveness. This might include the use of continuous flow reactors and advanced purification techniques.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, potentially forming quinoline N-oxides.
Reduction: Reduction reactions can convert the quinoline ring to tetrahydroquinoline derivatives.
Substitution: Various substitution reactions can occur on the quinoline ring, introducing different functional groups.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Reagents like halogens, nitrating agents, or sulfonating agents.
Major Products
The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield quinoline N-oxides, while reduction could produce tetrahydroquinoline derivatives.
Aplicaciones Científicas De Investigación
2-(6-Methyl-3,4-dihydroquinolin-1(2H)-yl)acetic acid could have various applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Potential use in studying biological pathways and interactions.
Medicine: Could be investigated for its pharmacological properties, such as anti-inflammatory or antimicrobial activities.
Industry: Possible applications in the development of new materials or as intermediates in chemical manufacturing.
Mecanismo De Acción
The mechanism of action would depend on the specific biological or chemical context in which the compound is used. Generally, quinoline derivatives can interact with various molecular targets, such as enzymes or receptors, influencing biological pathways.
Comparación Con Compuestos Similares
Similar Compounds
Quinoline: The parent compound, known for its antimalarial properties.
6-Methylquinoline: A methylated derivative with similar chemical properties.
Quinoline-2-carboxylic acid: Another derivative with a carboxylic acid moiety.
Uniqueness
2-(6-Methyl-3,4-dihydroquinolin-1(2H)-yl)acetic acid is unique due to the presence of both the quinoline ring and the acetic acid moiety, which could confer distinct chemical and biological properties compared to other quinoline derivatives.
Propiedades
Fórmula molecular |
C12H15NO2 |
|---|---|
Peso molecular |
205.25 g/mol |
Nombre IUPAC |
2-(6-methyl-3,4-dihydro-2H-quinolin-1-yl)acetic acid |
InChI |
InChI=1S/C12H15NO2/c1-9-4-5-11-10(7-9)3-2-6-13(11)8-12(14)15/h4-5,7H,2-3,6,8H2,1H3,(H,14,15) |
Clave InChI |
OWZDWSYWSFJBMQ-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC2=C(C=C1)N(CCC2)CC(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![tert-Butyl (6aR)-hexahydropyrrolo[3,4-b]pyrrole-5(1H)-carboxylate](/img/structure/B12932736.png)
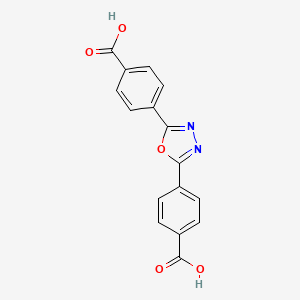
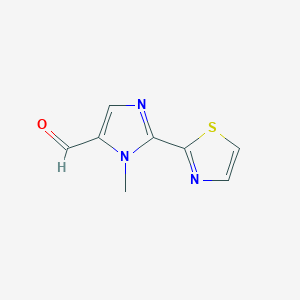
![(2R,3R,4S,5R)-2-(6-((2-(Benzo[d]thiazol-2-ylamino)ethyl)amino)-9H-purin-9-yl)-5-(hydroxymethyl)tetrahydrofuran-3,4-diol](/img/structure/B12932753.png)
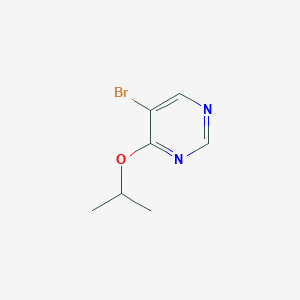
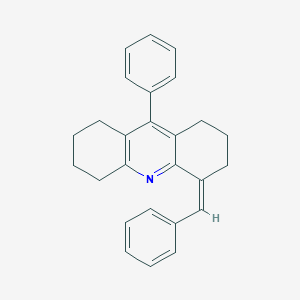
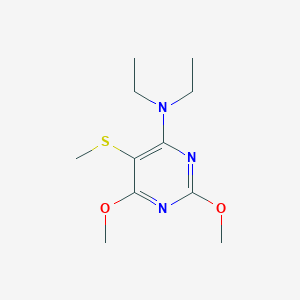
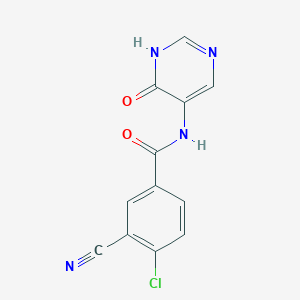

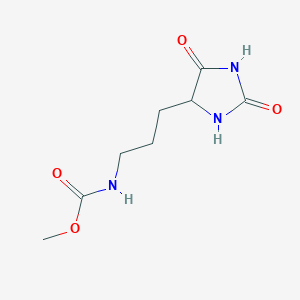
![[4-(3,5-Dichlorophenyl)sulfanyl-5-isopropyl-1-methyl-imidazol-2-yl]methanol](/img/structure/B12932800.png)
